molecular formula C6H9N3O2 B1590590 methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 92406-53-6

methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1590590
CAS No.: 92406-53-6
M. Wt: 155.15 g/mol
InChI Key: WUIXVASZWOGVEU-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the linear formula C6H9N3O2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a methyl group and an amino group attached to the pyrazole ring, and a carboxylate group attached to the third carbon of the ring .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 155.16 . The compound’s InChI code is 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3 and its InChI key is WUIXVASZWOGVEU-UHFFFAOYSA-N .

Scientific Research Applications

1. Methylation of Pyrazole Derivatives

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a significant building block in the preparation of various pyrazole derivatives. In a study by Ren et al. (2010), the methylation of substituted 5-amino-3-methylthio-1H-pyrazole with CH3I led to the formation of isomers, the ratio of which depended on the 4-position substituent in the pyrazole ring. These products were characterized using X-ray diffraction analysis and ab inito calculations (Ren et al., 2010).

2. Formation of Hydrogen-bonded Structures

In a study by Portilla et al. (2007), it was shown that molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit hydrogen-bonded chains of rings, forming stable structures. This study highlights the structural significance of pyrazole derivatives in forming intricate molecular architectures (Portilla et al., 2007).

3. Synthesis of Novel Heterocycles

Research by Haider et al. (2005) demonstrated the use of a chloropyrazole derivative, which was converted into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, showcasing the versatility of pyrazole derivatives in synthesizing new heterocyclic compounds (Haider et al., 2005).

4. Coordination Complexes in Chemistry

A study by Radi et al. (2015) focused on the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives. These derivatives formed mononuclear chelate complexes with CuII/CoII/ZnII, illustrating the potential of pyrazole derivatives in forming coordination complexes with various metals (Radi et al., 2015).

5. Corrosion Inhibition

Pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This demonstrates the application of pyrazole derivatives in industrial contexts for corrosion protection (Herrag et al., 2007).

Safety and Hazards

“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

methyl 5-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIXVASZWOGVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536895
Record name Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-53-6
Record name Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate (351.2, 0.48 g, 2.60 mmol) in MeOH (15 ml) under nitrogen was added palladium on carbon (10%, 0.25 g). The flask was further degassed with nitrogen and filled with H2 through a balloon. The mixture was stirred at room temperature for 1.5 hours. After purging the system with nitrogen, the reaction mixture was filtered through a Celite cake and concentrated to give 363 mg (90%) of a white solid. m/z (ES+) 156 (M+H)+.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 48 mg (2.1 mmol) of sodium in 40 ml of methanol is added 2.0 mg (11.8 mmol) of 5-amino-3-ethoxycarbonyl-1-methylpyrazole, and the mixture is refluxed over night, and distilled under reduced pressure. To the resulting residue are added a small amount of water and sodium chloride, and the mixture is extracted 6 times with chloroform. The extract is dried with magnesium sulfate, chromatographed on a column of silica gel and eluted with ethyl acetate to give 1.37 g (74.1% yield) of the objective compound.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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